4-Bromo-1-butoxy-2-fluorobenzene
Overview
Description
4-Bromo-1-butoxy-2-fluorobenzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, butoxy, and fluorine groups. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-1-butoxy-2-fluorobenzene can be synthesized through several methods. One common method involves the reaction of 4-bromo-2-fluoroaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-butoxy-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and fluorine groups on the benzene ring.
Nucleophilic Substitution: The butoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with different electrophiles attached to the aromatic ring.
Nucleophilic Substitution: Compounds where the butoxy group is replaced by other nucleophiles.
Scientific Research Applications
4-Bromo-1-butoxy-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and polymers.
Analytical Chemistry: It is used as a standard in gas chromatography/mass spectrometry (GC/MS) for the precise determination of volatile organic compounds.
Material Science: The compound is utilized in the development of organic electroluminescent devices, enhancing their performance and lifespan.
Mechanism of Action
The mechanism of action of 4-Bromo-1-butoxy-2-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the bromine and fluorine groups on the benzene ring influence the reactivity and orientation of the incoming electrophile . The butoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new compounds .
Comparison with Similar Compounds
Similar Compounds
4-Bromofluorobenzene: Similar in structure but lacks the butoxy group.
1-Bromo-4-butoxy-2-fluorobenzene: An isomer with different positioning of the substituents.
Uniqueness
4-Bromo-1-butoxy-2-fluorobenzene is unique due to the presence of the butoxy group, which provides additional reactivity and versatility in chemical syntheses compared to its simpler analogs like 4-bromofluorobenzene .
Properties
IUPAC Name |
4-bromo-1-butoxy-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNAZASEERQBRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476872 | |
Record name | 4-Bromo-1-butoxy-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54509-63-6 | |
Record name | 4-Bromo-1-butoxy-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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